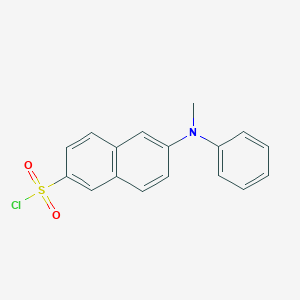

N-Methyl-2-anilino-6-naphthalenesulfonyl chloride

Übersicht

Beschreibung

“N-Methyl-2-anilino-6-naphthalenesulfonyl chloride” is a chemical compound that has been used as a fluorescent reagent . It has been utilized in biochemical research, particularly in the study of cardiac myosin .

Chemical Reactions Analysis

“N-Methyl-2-anilino-6-naphthalenesulfonyl chloride” has been used to label lysyl residues in cardiac myosin . The compound was found to be mainly incorporated into myosin heavy chains .Wissenschaftliche Forschungsanwendungen

Fluorometric Reagent for Carbonyl Compounds

N-Methyl-2-anilino-6-naphthalenesulfonyl hydrazine, derived from N-methyl-2-anilino-6-naphthalenesulfonyl chloride, serves as a sensitive fluorometric reagent for carbonyl compounds. This compound is synthesized almost quantitatively and used for the mansylation of amines, amino acids, and phenolic steroids, providing valuable tools for analytical biochemistry (Zeitler, 1978).

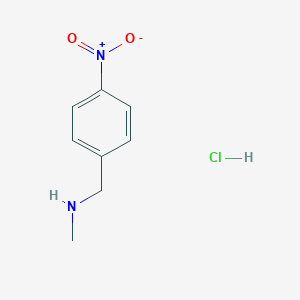

Antibacterial Agents

Synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, incorporating structures related to N-methyl-2-anilino-6-naphthalenesulfonyl chloride, demonstrate significant antibacterial and anti-enzymatic potential against various bacterial strains, positioning them as potent antibacterial agents (Abbasi et al., 2015).

Conformational Analysis in Fluorescence Probing

2-Anilino-6-naphthalenesulfonate, closely related to N-methyl-2-anilino-6-naphthalenesulfonyl chloride, is utilized as a fluorescence probe. Its conformational study across various solvent environments provides insights into the equilibrium geometry of such compounds, crucial for understanding molecular interactions in fluorescence probing (Weintraub & Seybold, 2009).

Labeling in Biochemical Studies

N-Methyl-2-anilino-6-naphthalenesulfonyl chloride has been used to label lysyl residues of pig cardiac myosin, assisting in the study of myosin's biochemical properties and conformational changes under different conditions. This application highlights its role in probing protein structures and functions (Hiratsuka & Uchida, 1980).

Study of Molecular Reactivity

The reactivity of naphthalenedisulfonyl chlorides, including compounds structurally similar to N-methyl-2-anilino-6-naphthalenesulfonyl chloride, has been examined to understand their interactions with anilines. Such studies are fundamental in developing synthetic routes and understanding molecular interactions (Kustova & Sundeeva, 2003).

Fluorescence Spectroscopy in Protein Research

The compound's derivatives are used in fluorescence spectroscopy to understand protein structures, like myosin, and their interactions. This application underlines the compound's significance in biophysical studies (Kekic et al., 1996).

Analysis of Binding Interactions

Studies involving analogs of N-methyl-2-anilino-6-naphthalenesulfonyl chloride, like 8-anilino-1-naphthalenesulfonate, have shed light on the complex interactions between various compounds and biological molecules, enhancing our understanding of molecular binding dynamics (Nishijo, Nagai, & Yasuda, 1993).

Wirkmechanismus

The mechanism of action of “N-Methyl-2-anilino-6-naphthalenesulfonyl chloride” involves its interaction with lysyl residues in cardiac myosin . The compound labels these residues, and this labeling can be tracked by following the fluorescent peptides released from the labeled myosin on chymotryptic digestion .

Eigenschaften

IUPAC Name |

6-(N-methylanilino)naphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S/c1-19(15-5-3-2-4-6-15)16-9-7-14-12-17(22(18,20)21)10-8-13(14)11-16/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRDPXRLSSGTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171520 | |

| Record name | 2,6-Mansyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-anilino-6-naphthalenesulfonyl chloride | |

CAS RN |

18392-55-7 | |

| Record name | 2,6-Mansyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018392557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Mansyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)